molecular formula C10H10FNO2 B571981 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260641-74-4

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B571981
CAS No.: 1260641-74-4
M. Wt: 195.193
InChI Key: NOWDBACTAQQIGS-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring system imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which can affect its biological activity and solubility.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can influence its binding affinity and selectivity.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A salt form that may have different solubility and stability properties.

Uniqueness

The presence of both the fluorine atom and the carboxylic acid group in 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid makes it unique compared to its analogs

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWDBACTAQQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696311
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260641-74-4
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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